molecular formula C10H20O2Si B3045328 2-Propenoic acid, 2-methyl-, (1,1-dimethylethyl)dimethylsilyl ester CAS No. 105040-99-1

2-Propenoic acid, 2-methyl-, (1,1-dimethylethyl)dimethylsilyl ester

Cat. No.: B3045328
CAS No.: 105040-99-1
M. Wt: 200.35 g/mol
InChI Key: LPNLASIEYTWMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 2-methyl-, (1,1-dimethylethyl)dimethylsilyl ester is a chemical compound with the molecular formula C10H20O2Si and a molecular weight of 200.35 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-Propenoic acid, 2-methyl-, (1,1-dimethylethyl)dimethylsilyl ester involves the esterification of 2-Propenoic acid, 2-methyl- with (1,1-dimethylethyl)dimethylsilyl chloride under specific reaction conditions . The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions using optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Propenoic acid, 2-methyl-, (1,1-dimethylethyl)dimethylsilyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, (1,1-dimethylethyl)dimethylsilyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, (1,1-dimethylethyl)dimethylsilyl ester involves its ability to undergo various chemical transformations. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .

Comparison with Similar Compounds

2-Propenoic acid, 2-methyl-, (1,1-dimethylethyl)dimethylsilyl ester can be compared with similar compounds such as:

    tert-Butyl methacrylate: Similar in structure but lacks the dimethylsilyl group.

    Methacrylic acid, tert-butyl ester: Another ester derivative with different substituents.

    Methylacrylic acid, tert-butyl ester: Similar ester but with a different alkyl group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different functional groups.

Properties

IUPAC Name

[tert-butyl(dimethyl)silyl] 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2Si/c1-8(2)9(11)12-13(6,7)10(3,4)5/h1H2,2-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNLASIEYTWMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80547322
Record name tert-Butyl(dimethyl)silyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105040-99-1
Record name tert-Butyl(dimethyl)silyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenoic acid, 2-methyl-, (1,1-dimethylethyl)dimethylsilyl ester
Reactant of Route 2
Reactant of Route 2
2-Propenoic acid, 2-methyl-, (1,1-dimethylethyl)dimethylsilyl ester
Reactant of Route 3
Reactant of Route 3
2-Propenoic acid, 2-methyl-, (1,1-dimethylethyl)dimethylsilyl ester
Reactant of Route 4
Reactant of Route 4
2-Propenoic acid, 2-methyl-, (1,1-dimethylethyl)dimethylsilyl ester
Reactant of Route 5
Reactant of Route 5
2-Propenoic acid, 2-methyl-, (1,1-dimethylethyl)dimethylsilyl ester
Reactant of Route 6
Reactant of Route 6
2-Propenoic acid, 2-methyl-, (1,1-dimethylethyl)dimethylsilyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.